molecular formula C7H9N5O B13826205 2-Amino-7-methyl-1,4-dihydropteridin-4-OL CAS No. 36093-83-1

2-Amino-7-methyl-1,4-dihydropteridin-4-OL

Cat. No.: B13826205
CAS No.: 36093-83-1
M. Wt: 179.18 g/mol
InChI Key: HKICZNZFKYGQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-1,4-dihydropteridin-4-OL is a heterocyclic organic compound with the molecular formula C7H9N5O. It belongs to the class of pteridines, which are known for their diverse biological activities and roles in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-methyl-1,4-dihydropteridin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-7-methyl-1,4-dihydropteridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain enzymes, affecting various metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .

Comparison with Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpteridine
  • 2-Amino-4,7-dimethylpteridine
  • 2-Amino-4-hydroxy-7,8-dimethylpteridine

Comparison: Compared to these similar compounds, 2-Amino-7-methyl-1,4-dihydropteridin-4-OL is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Its methyl group at the 7-position and the hydroxyl group at the 4-position confer distinct properties that make it valuable in various research applications .

Properties

CAS No.

36093-83-1

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-amino-7-methyl-1,4-dihydropteridin-4-ol

InChI

InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2,6,13H,1H3,(H3,8,10,11,12)

InChI Key

HKICZNZFKYGQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(N=C(NC2=N1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.